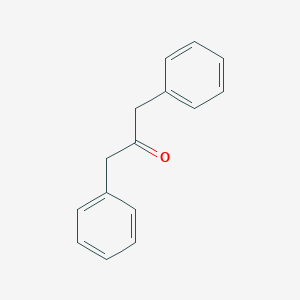
1,3-Diphénylacétone
Vue d'ensemble
Description
This structure results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic . The compound has a chemical formula of C15H14O and a molar mass of 210.27 g/mol . It appears as a white solid with a melting point of 32-34°C and a boiling point of 330°C .
Applications De Recherche Scientifique
1,3-Diphenylacetone has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and conjugated polymers.
Light Emitters for Organic Light Emitting Diodes: The compound is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers, which are used as light emitters in organic light emitting diodes.
Flavor and Fragrance Industry: It is occasionally used as a trace ingredient in floral perfumes and fruit flavor compositions.
Mécanisme D'action
Target of Action
1,3-Diphenylacetone, also known as Dibenzyl ketone, is an organic compound composed of two benzyl groups attached to a central carbonyl group . The primary targets of this compound are the central carbonyl carbon atom, which is electrophilic, and the two adjacent carbon atoms, which are slightly nucleophilic .
Mode of Action
The interaction of 1,3-Diphenylacetone with its targets results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic . This property makes it frequently used in an aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone .
Biochemical Pathways
The primary biochemical pathway that 1,3-Diphenylacetone is involved in is the aldol condensation reaction . In this reaction, 1,3-Diphenylacetone reacts with benzil and a base to create tetraphenylcyclopentadienone . This reaction is a key step in the synthesis of many complex organic molecules.
Result of Action
The primary result of the action of 1,3-Diphenylacetone is the creation of tetraphenylcyclopentadienone through the aldol condensation reaction . This compound has various applications in organic synthesis.
Action Environment
The action, efficacy, and stability of 1,3-Diphenylacetone can be influenced by various environmental factors. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it is critical to prevent water (moisture) from coming into contact with the reactants during the aldol condensation reaction .
Analyse Biochimique
Biochemical Properties
1,3-Diphenylacetone is frequently used in an aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone . This indicates that 1,3-Diphenylacetone can interact with enzymes and other biomolecules that facilitate aldol condensation reactions. The nature of these interactions is largely determined by the electrophilic central carbonyl carbon atom and the slightly nucleophilic adjacent carbon atoms .
Molecular Mechanism
The molecular mechanism of 1,3-Diphenylacetone is primarily related to its role in aldol condensation reactions . In these reactions, 1,3-Diphenylacetone can bind to biomolecules like benzil, leading to the formation of tetraphenylcyclopentadienone . This suggests that 1,3-Diphenylacetone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
1,3-Diphenylacetone can be synthesized through various methods:
Ketonic Decarboxylation of Phenylacetic Acid: One common method involves reacting phenylacetic acid with acetic anhydride and anhydrous potassium acetate, followed by refluxing the mixture at 140-150°C.
Heating α,α’-Phenyl Benzyl Ethylene Glycol or α,α’-Phenyl Benzyl Ethylene Oxide: This method involves heating these compounds in the presence of diluted sulfuric acid or zinc chloride.
Dry Distillation of Phenylacetate and Magnesium Chloride: This method involves the dry distillation of phenylacetate and magnesium chloride or other salts of phenylacetic acid.
Analyse Des Réactions Chimiques
1,3-Diphenylacetone undergoes various chemical reactions, including:
Aldol Condensation: It is frequently used in aldol condensation reactions with benzil (a dicarbonyl) and a base to create tetraphenylcyclopentadienone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not commonly detailed in the literature.
Substitution Reactions: The electrophilic carbonyl carbon can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
1,3-Diphenylacetone is similar to other aromatic ketones, such as benzyl ketone and phenylacetone. its unique structure, with two benzyl groups attached to the central carbonyl group, makes it particularly useful in aldol condensation reactions and as a precursor for synthesizing complex organic molecules .
Similar Compounds
- Benzyl ketone
- Phenylacetone
- 1,3-Diphenylpropan-2-one
Propriétés
IUPAC Name |
1,3-diphenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKBXYGUSOXJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059244 | |
| Record name | 2-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
330.00 to 331.00 °C. @ 760.00 mm Hg | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-04-5 | |
| Record name | Dibenzyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYL-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y07G5UDKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 - 36 °C | |
| Record name | 1,3-Diphenyl-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Diphenylacetone?
A1: 1,3-Diphenylacetone has the molecular formula C15H14O and a molecular weight of 210.27 g/mol.
Q2: What spectroscopic data is available for characterizing 1,3-Diphenylacetone?
A2: Researchers have utilized various spectroscopic techniques to characterize 1,3-Diphenylacetone, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the compound's functional groups, proton environments, and fragmentation patterns, respectively. [, , , ]
Q3: What is the stability of 1,3-Diphenylacetone under different conditions?
A3: Research indicates that 1,3-Diphenylacetone exhibits stability under various conditions. It has been successfully utilized as a solvent for Poly(ether ether ketone) (PEEK) at high temperatures (320°C), demonstrating its thermal stability. [] Additionally, studies exploring its photochemical properties reveal insights into its behavior under light exposure. [, ]
Q4: How is 1,3-Diphenylacetone used in the synthesis of other compounds?
A4: 1,3-Diphenylacetone serves as a valuable starting material in organic synthesis. For instance, it has been employed in the preparation of:
- Tetrahydrofuran derivatives: Reacting 1,3-Diphenylacetone with 1,2-dibromoethane in a phase-transfer catalytic system yields a tetrahydrofuran derivative. []
- Functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins: Reactions with 3-acylchromones and dimethyl 1,3-acetonedicarboxylate in the presence of DBU afford these compounds. [, ]
- 1,2,3-Triazoles: 1,3-Diphenylacetone acts as a model substrate for investigating the chemoselectivity of metal-free routes to 1,2,3-triazoles. []
- Phencyclone and Dihydrophencyclone: Base-promoted condensation reactions with phenanthrenequinone yield these compounds, with reaction conditions influencing product selectivity. []
- Bis(triphenylcyclopentadienone)arylenes: These compounds are synthesized by reacting bis(phenylglyoxalyl)arylenes with 1,3-Diphenylacetone in ethanol. []
Q5: Does 1,3-Diphenylacetone exhibit catalytic properties?
A5: While 1,3-Diphenylacetone is not typically known for its catalytic properties, it plays a crucial role in the synthesis of catalysts. For example, it is a key precursor in synthesizing Shvo-type ruthenium complexes, which are known for their catalytic activity in various organic transformations. []
Q6: Have computational methods been employed to study 1,3-Diphenylacetone?
A6: While specific computational studies focusing solely on 1,3-Diphenylacetone are not extensively documented within the provided research papers, computational chemistry techniques are broadly applicable to organic molecules. Researchers could utilize molecular modeling and simulations to investigate its conformational properties, electronic structure, and potential interactions with other molecules.
Q7: What analytical methods are used to characterize and quantify 1,3-Diphenylacetone?
A7: Various analytical techniques are employed for the characterization and quantification of 1,3-Diphenylacetone and its derivatives. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify 1,3-Diphenylacetone from complex mixtures, providing information about its retention time and mass fragmentation pattern. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers complementary separation capabilities to GC-MS, enabling the analysis of 1,3-Diphenylacetone and its derivatives in various matrices. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in 1,3-Diphenylacetone based on their characteristic vibrational frequencies. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]
Q8: Is there information about the environmental impact and degradation of 1,3-Diphenylacetone?
A8: While specific details regarding the environmental fate and degradation of 1,3-Diphenylacetone are limited within the provided research papers, its use in explosive detection systems raises potential environmental concerns. [] Researchers could investigate its biodegradability, potential for bioaccumulation, and ecotoxicological effects to assess its environmental impact fully.
Q9: What are some historical milestones in the research of 1,3-Diphenylacetone?
A9: While specific historical milestones related to 1,3-Diphenylacetone are not extensively documented in the provided research, its use in diverse chemical reactions suggests a long history of study. Research on its photochemical properties, for instance, provides valuable insights into its reactivity and potential applications. [, ]
Q10: What are some cross-disciplinary applications of 1,3-Diphenylacetone?
A10: 1,3-Diphenylacetone finds applications in various disciplines, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
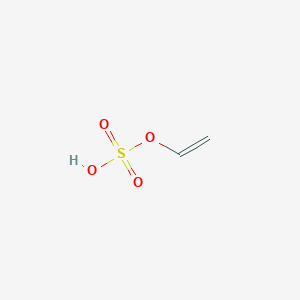
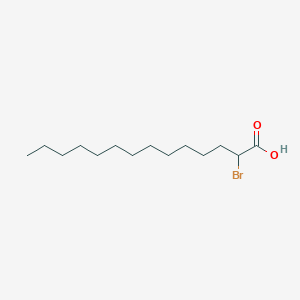
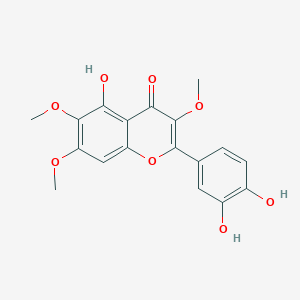
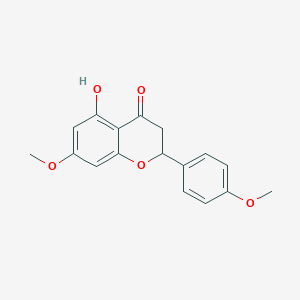

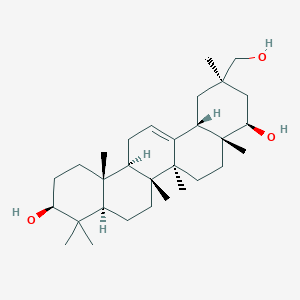






![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)

